3-Methylfuran-2-carbaldehyde (CAS: 33342-48-2) is a substituted furan derivative featuring a formyl group at the C2 position and a methyl group at the C3 position.[1][2] This specific substitution pattern distinguishes it from more common furan aldehydes like furfural (unsubstituted) or 5-methylfurfural.[3][4] It serves as a valuable intermediate in organic synthesis, where the strategic placement of the methyl group directly adjacent to the aldehyde influences steric and electronic properties, enabling access to specific molecular scaffolds not readily formed from other furan analogs.
Substituting 3-Methylfuran-2-carbaldehyde with its positional isomer, 5-methylfurfural, or the unsubstituted parent compound, furfural, is often unviable in process chemistry and material development. The methyl group at the C3 position exerts significant steric hindrance and electronic influence directly on the adjacent C2-aldehyde group. This fundamentally alters the aldehyde's reactivity in critical transformations such as condensations, reductive aminations, and cycloadditions.[5] In contrast, the C5-methyl group in 5-methylfurfural is electronically distant and has a negligible steric effect on the aldehyde, while furfural lacks any methyl-induced modification.[3][4] This makes 3-Methylfuran-2-carbaldehyde a necessary choice for synthesizing specific, sterically-defined target molecules where alternative furan aldehydes would lead to different products, lower yields, or reaction failure.
In the synthesis of bioactive amine derivatives, the choice of furanic aldehyde is critical for reaction efficiency. While furfural can be converted to furfurylamine (FAM) with a 90% yield under optimized reductive amination conditions (100 °C, 5 h, 4 bar H2 over a Ni6AlOx catalyst), the steric hindrance from the C3-methyl group in 3-Methylfuran-2-carbaldehyde directs amination pathways toward more complex, sterically-defined amine products that cannot be formed from furfural or 5-methylfurfural.[5] The C3-methyl group's influence on the conformation of the imine intermediate is key to achieving selectivity in subsequent cyclization or derivatization steps, a structural advantage not offered by less substituted analogs.
| Evidence Dimension | Reductive Amination Yield |
| Target Compound Data | Enables synthesis of specific, sterically-demanding amine derivatives not accessible with other isomers. |
| Comparator Or Baseline | Furfural (Unsubstituted): 90% yield to furfurylamine (FAM). |
| Quantified Difference | Qualitative difference in product scope; enables access to a distinct class of substituted amine products. |
| Conditions | Catalyst: Ni6AlOx; Temperature: 100 °C; Pressure: 4 bar H2; Time: 5 h. |
For synthesizing specific pharmaceutical or agrochemical targets, the C3-methyl substitution is non-negotiable for achieving the required molecular architecture.
The position of the methyl group on the furan ring critically defines the compound's sensory profile. 3-Methylfuran-2-carbaldehyde is noted for its contribution to specific roasted, nutty, and bread-like flavor profiles. In contrast, the widely used isomer 5-methylfurfural (CAS 620-02-0) is characterized differently, often described as having sweet, caramel, and slightly spicy notes.[6] The unsubstituted parent, furfural, possesses a characteristic almond-like, sweet, and bready odor.[7] This differentiation is critical for formulators, as substituting 3-Methylfuran-2-carbaldehyde with furfural or 5-methylfurfural would result in a significant and unintended shift in the final product's flavor or fragrance profile.
| Evidence Dimension | Odor/Flavor Profile |
| Target Compound Data | Roasted, nutty, bread-like notes. |
| Comparator Or Baseline | 5-Methylfurfural: Sweet, caramel, spicy notes. Furfural: Almond-like, sweet, bready notes. |
| Quantified Difference | Qualitative difference in primary sensory descriptors. |
| Conditions | Standard organoleptic analysis. |
Procurement for flavor and fragrance applications is dictated by specific sensory profiles; isomers are not interchangeable and this compound provides a distinct nutty/roasted character.
In Wittig olefination, the steric environment of the aldehyde is a determining factor for reaction feasibility and yield.[8] 3-Methylfuran-2-carbaldehyde presents a more sterically hindered aldehyde compared to furfural or 5-methylfurfural due to the adjacent C3-methyl group. While this can present a challenge, it is also a key feature for synthesizing specific, sterically crowded cis-(Z)-alkenes, as the reaction with unstabilized ylides is driven by kinetic control where steric factors are paramount.[8][9] For synthetic routes where the final product's geometry depends on the controlled introduction of steric bulk at the reaction center, this compound is a more suitable precursor than its less-hindered analogs, which may lead to different E/Z isomer ratios or undesired side reactions.
| Evidence Dimension | Precursor for Sterically-Defined Alkenes |
| Target Compound Data | Enables synthesis of sterically hindered alkenes where the C3-methyl group directs stereochemical outcomes. |
| Comparator Or Baseline | Furfural / 5-Methylfurfural: Less sterically hindered, leading to different reactivity and potentially different E/Z selectivity in Wittig reactions. |
| Quantified Difference | Qualitative difference in suitability for creating sterically congested olefinic linkages. |
| Conditions | Wittig reaction with unstabilized or semi-stabilized phosphonium ylides. |
This compound is the correct choice for synthetic chemists needing to build specific, sterically-demanding alkene structures that cannot be accessed using less-hindered furan aldehydes.
Leveraging its unique steric profile, this compound is a key precursor for multi-step syntheses where the C3-methyl group is required to direct the stereochemistry of subsequent reactions, such as in the formation of complex heterocyclic amines via reductive amination.[5]
As a specialty aroma chemical, it is used to impart characteristic roasted, nutty, and savory notes in flavor formulations for baked goods, coffee, and savory snacks, where common substitutes like 5-methylfurfural or furfural would produce an undesirable sweet or caramel profile.[6]
Its use in the Wittig reaction allows for the creation of specific furan-containing alkenes where the C3-methyl group influences the final product's geometry and properties. This is particularly relevant in materials science and medicinal chemistry for creating rigid, sterically-defined molecular structures.[8]
Acute Toxic;Irritant